molecular formula C20H21N9 B2890442 3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine CAS No. 2380189-62-6

3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine

Cat. No.: B2890442
CAS No.: 2380189-62-6
M. Wt: 387.451
InChI Key: OTVDVQPTIFIVDB-UHFFFAOYSA-N
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Description

3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine is a complex organic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine core with piperazine derivatives under controlled conditions.

    Attachment of the pyridazinyl group: The final step involves the coupling of the pyridazinyl group to the piperazine moiety, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridazinyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: It has potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit specific kinases involved in cell proliferation.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.

    Pyridazinyl-piperazine derivatives: These compounds have similar functional groups but may differ in the arrangement and connectivity of these groups.

Uniqueness

3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(pyridin-4-yl)pyridazine is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to inhibit specific kinases with high selectivity makes it a valuable compound for therapeutic development.

Properties

IUPAC Name

1,6-dimethyl-4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N9/c1-14-23-19-16(13-22-27(19)2)20(24-14)29-11-9-28(10-12-29)18-4-3-17(25-26-18)15-5-7-21-8-6-15/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVDVQPTIFIVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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